molecular formula C12H13N5O2 B5566793 N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide

N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide

Cat. No.: B5566793
M. Wt: 259.26 g/mol
InChI Key: DCQVULXMOINQPO-UHFFFAOYSA-N
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Description

N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.10692467 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Triazole compounds, such as N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide, are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process .

Biochemical Pathways

The associated two-dimensional S1 minimum-energy potential energy surface indicated that the dynamical roles of these two S1/S0 conical intersections in the S1 excited-state decay were quite different . The whole trajectories decay to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process .

Pharmacokinetics

The esipt-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission , which might impact its bioavailability.

Result of Action

The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission . These results and ESIPT mechanisms are helpful for understanding the decay pathways of similar systems .

Action Environment

The esipt-i reaction was more favorable to occur than the esipt-ii process , suggesting that the environment might influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

N-(5-acetamido-1-phenyl-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8(18)13-11-15-12(14-9(2)19)17(16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQVULXMOINQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=N1)NC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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